4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid
Description
4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring an amino group and a 2-chloro-4-methoxyphenyl moiety at the fourth carbon position. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-amino-4-(2-chloro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
LPOOEMXROPXHLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methoxyaniline to introduce the chloro group. This is followed by a series of reactions to introduce the butanoic acid moiety and the amino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted phenylbutanoic acids.
Scientific Research Applications
4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis yields, and molecular weights:
*Calculated based on molecular formula (C₁₁H₁₃ClNO₃).
Key Observations :
- Synthetic Efficiency : The methoxy-substituted analog (target compound) exhibits a high synthesis yield (94%) compared to trifluoromethyl- or methyl-substituted derivatives, suggesting favorable reaction kinetics under similar conditions .
- For example, the trifluoromethyl group in 8u increases molecular weight and lipophilicity, which may improve membrane permeability . Electron-Donating Groups (OCH₃): The methoxy group in the target compound could enhance solubility in polar solvents compared to halogenated analogs .
Solubility and Stability
- Hydrochloride Salts: Analogs like 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride exhibit improved stability and solubility in aqueous media due to salt formation .
- Purity : All analogs listed in were confirmed to have >95% purity via HPLC, ensuring reliability in experimental applications .
Comparison with Heterocyclic Analogs
Compounds like (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (PI-26407) replace the phenyl ring with a benzothienyl group, introducing sulfur-based heterocyclic character. This modification alters electronic properties and may increase affinity for sulfur-binding enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
